molecular formula C15H18O3S B1221714 Gualenic acid CAS No. 16915-32-5

Gualenic acid

货号: B1221714
CAS 编号: 16915-32-5
分子量: 278.4 g/mol
InChI 键: VIZXMHCBZLGUET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sodium gualenate is a sesquiterpenoid.

常见问题

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for the structural characterization of Gualenic acid?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D techniques like COSY and HSQC) combined with High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) are critical for structural elucidation. Ensure purity verification via HPLC with UV-Vis detection (λ max aligned with reported absorption bands). For novel derivatives, compare spectral data to existing databases (e.g., PubChem, SciFinder) and report deviations in chemical shifts or fragmentation patterns .

Q. How can researchers systematically compare the efficiency of synthetic routes for this compound?

  • Methodological Answer : Design a comparative study evaluating key parameters: reaction yield, enantiomeric excess (if applicable), scalability, and environmental impact (e.g., solvent toxicity, energy consumption). Use Design of Experiments (DoE) to optimize reaction conditions (temperature, catalyst loading, solvent polarity). Validate reproducibility by repeating syntheses ≥3 times under identical conditions and reporting standard deviations .

Q. What protocols ensure accurate quantification of this compound in biological matrices?

  • Methodological Answer : Employ validated LC-MS/MS methods with isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix effects. Calibrate using spiked samples across physiological concentration ranges. Include quality controls (QC) for precision (intra-day/inter-day CV <15%) and recovery rates (80–120%). Document limits of detection (LOD) and quantification (LOQ) in line with ICH guidelines .

Advanced Research Questions

Q. How should experimental designs address discrepancies in reported bioactivity of this compound across in vitro models?

  • Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., cell line specificity, assay protocols, compound solubility). Replicate key studies under standardized conditions (e.g., ATCC-validated cell lines, serum-free media). Use orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm mechanisms. Statistically evaluate inter-study variability via ANOVA or mixed-effects models .

Q. What computational strategies are effective for predicting this compound’s metabolic stability and drug-likeness?

  • Methodological Answer : Apply in silico tools (e.g., SwissADME, pkCSM) to predict pharmacokinetic properties (logP, CYP450 interactions). Validate predictions with in vitro microsomal stability assays (human/rodent liver microsomes). Use molecular dynamics simulations to assess binding affinity to target proteins (e.g., docking scores, binding free energy calculations). Cross-reference results with existing pharmacophore models .

Q. How can researchers resolve contradictions in this compound’s pharmacokinetic parameters across species?

  • Methodological Answer : Perform interspecies allometric scaling to extrapolate human pharmacokinetics from preclinical data (e.g., rat, dog). Validate using physiologically based pharmacokinetic (PBPK) modeling (software: GastroPlus, Simcyp). Account for species-specific metabolic pathways (e.g., cytochrome P450 isoforms) and plasma protein binding differences. Publish raw datasets to enable cross-study comparisons .

Q. What strategies mitigate batch-to-batch variability in this compound production for preclinical studies?

  • Methodological Answer : Implement Good Manufacturing Practices (GMP) for synthesis, including rigorous quality control (QC) of starting materials. Use orthogonal analytical methods (e.g., HPLC, Karl Fischer titration) to monitor purity, residual solvents, and crystallinity. Document batch records with traceable lot numbers and storage conditions (−20°C under argon, if unstable) .

Q. Methodological Guidance for Literature Reviews

Q. How to identify research gaps in this compound’s mechanism of action using existing literature?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines. Extract data from PubMed, Google Scholar, and Web of Science with Boolean operators (e.g., “this compound” AND “apoptosis” NOT “review”). Map findings to pathways (KEGG, Reactome) to highlight understudied targets. Use tools like VOSviewer for co-citation network analysis to identify emerging trends .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Fit data to nonlinear regression models (e.g., Hill equation, log-logistic) using software like GraphPad Prism. Report IC₅₀/EC₅₀ values with 95% confidence intervals. Assess goodness-of-fit via R² and residual plots. For multi-experiment datasets, apply hierarchical Bayesian modeling to account for variability .

Q. How to ensure reproducibility in this compound’s in vivo toxicity assessments?

  • Methodological Answer : Adhere to ARRIVE guidelines for animal studies: specify strain, sex, age, and housing conditions. Use randomized block designs to minimize bias. Include positive/negative controls (e.g., vehicle-only groups). Publish raw histopathology images and serum biochemistry data in supplementary materials .

属性

CAS 编号

16915-32-5

分子式

C15H18O3S

分子量

278.4 g/mol

IUPAC 名称

3,8-dimethyl-5-propan-2-ylazulene-1-sulfonic acid

InChI

InChI=1S/C15H18O3S/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)19(16,17)18/h5-9H,1-4H3,(H,16,17,18)

InChI 键

VIZXMHCBZLGUET-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)O

规范 SMILES

CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)S(=O)(=O)O

Key on ui other cas no.

16915-32-5

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gualenic acid
Reactant of Route 2
Reactant of Route 2
Gualenic acid
Reactant of Route 3
Gualenic acid
Reactant of Route 4
Reactant of Route 4
Gualenic acid
Reactant of Route 5
Reactant of Route 5
Gualenic acid
Reactant of Route 6
Gualenic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。